1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride
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Overview
Description
“1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride” is a chemical compound with the CAS Number: 2044927-38-8 . It has a molecular weight of 277.16 . The IUPAC name for this compound is 3-(1-methyl-1H-imidazol-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N6.2ClH/c1-14-5-7(11-6-14)9-13-12-8-4-10-2-3-15(8)9;;/h5-6,10H,2-4H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical and Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current data.Scientific Research Applications
Antibacterial and Antifungal Properties
1-methyl-4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}-1H-imidazole dihydrochloride and its derivatives have shown significant antimicrobial activity. Studies have confirmed their potent antibacterial and antifungal effects, suggesting potential applications in treating infections caused by various microorganisms, including Gram-negative and Gram-positive bacteria, and yeast-like fungi (Hassan, 2013), (Mallisetty et al., 2022), (Prakash et al., 2011).
Antioxidant and Anticancer Activities
Some derivatives have been synthesized and evaluated for their in vitro antioxidant properties. Compounds like 6-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]-3-[(2-naphthyloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have exhibited significant antioxidant activity. Additionally, certain compounds have shown promising anticancer activities, particularly against HepG2 cells, indicating potential therapeutic applications in cancer treatment (Sunil et al., 2010).
Synthesis and Structural Elaboration
Research has been focused on the synthesis and structural modification of this compound to explore its various biological properties. New derivatives have been synthesized, characterized, and their potential applications in medicinal chemistry due to their diverse biological properties have been highlighted. This includes the synthesis of novel heterocyclic compounds with the this compound moiety and evaluating their biological activities (Bassyouni et al., 2012).
Safety and Hazards
Mechanism of Action
Mode of Action
Given its complex structure, it likely interacts with its target(s) in a unique manner that alters the function of the target protein .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Based on its structure, it may be involved in a variety of cellular processes .
Pharmacokinetics
Its bioavailability, half-life, and other pharmacokinetic parameters are currently unknown .
Result of Action
It has been suggested that it may have potential anti-tumor activity .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Specific details about how these factors affect this compound are currently unknown .
Properties
IUPAC Name |
3-(1-methylimidazol-4-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N6.2ClH/c1-14-5-7(11-6-14)9-13-12-8-4-10-2-3-15(8)9;;/h5-6,10H,2-4H2,1H3;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHHXYJMSRFZOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)C2=NN=C3N2CCNC3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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